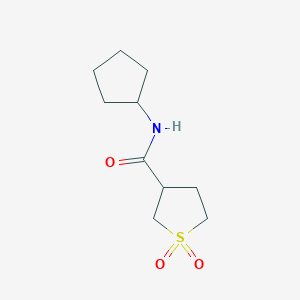
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide, also known as CPDTC, is a synthetic compound that has been extensively studied for its potential pharmacological properties. CPDTC belongs to the class of thiolactams, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide is not fully understood. However, it has been suggested that N-cyclopentyl-1,1-dioxothiolane-3-carboxamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has also been shown to modulate the expression of certain genes involved in inflammation and cell cycle regulation.
Biochemical and Physiological Effects:
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has also been shown to reduce inflammation and oxidative stress. In addition, N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide is its broad range of pharmacological activities. N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has been shown to exhibit antiviral, anticancer, and anti-inflammatory activities, making it a potentially useful compound for the treatment of a variety of diseases. However, one of the limitations of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on N-cyclopentyl-1,1-dioxothiolane-3-carboxamide should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, further studies are needed to determine the optimal dosage and administration route for N-cyclopentyl-1,1-dioxothiolane-3-carboxamide. Future research should also explore the potential use of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide in combination with other drugs for the treatment of various diseases. Finally, research should focus on the development of more efficient synthesis methods for N-cyclopentyl-1,1-dioxothiolane-3-carboxamide to improve its yield and purity.
Conclusion:
In conclusion, N-cyclopentyl-1,1-dioxothiolane-3-carboxamide is a synthetic compound that has been extensively studied for its potential pharmacological properties. N-cyclopentyl-1,1-dioxothiolane-3-carboxamide exhibits a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory activities. However, further research is needed to fully understand the mechanism of action of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide and its potential use in the treatment of various diseases.
Synthesis Methods
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide can be synthesized using a variety of methods, including the reaction of cyclopentanone with thiourea in the presence of an acid catalyst. Another method involves the reaction of cyclopentanone with thiocyanate followed by reduction with sodium borohydride. The yield of the synthesis method varies depending on the reaction conditions used.
Scientific Research Applications
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit antiviral, anticancer, and anti-inflammatory activities. N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c12-10(11-9-3-1-2-4-9)8-5-6-15(13,14)7-8/h8-9H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLFUMDYWYZJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl]piperidin-4-yl]benzamide](/img/structure/B7457615.png)

![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7457625.png)
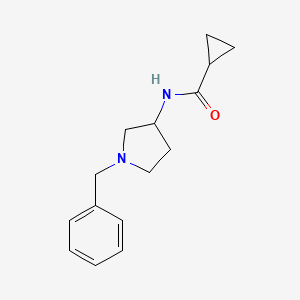
![(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7457643.png)
![Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457645.png)

![2-[[2-(Dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7457657.png)
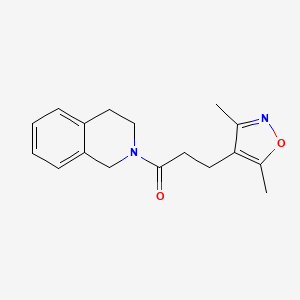
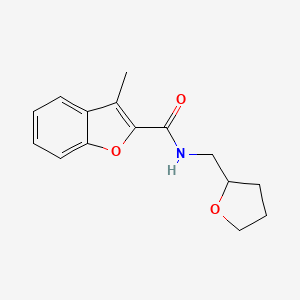
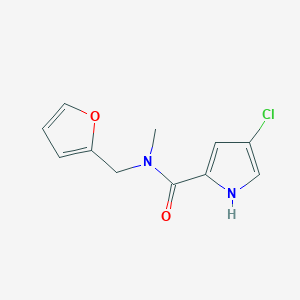

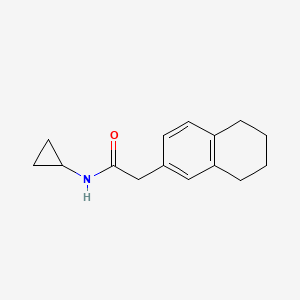
![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)